(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile
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Description
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H14BrN3S and its molecular weight is 396.31. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One application area is in the study of corrosion inhibition for metals. Thiazole derivatives, similar in structure to the compound , have been investigated for their efficacy in preventing corrosion of iron. Quantum chemical parameters and molecular dynamics simulations suggest these compounds form strong interactions with metal surfaces, potentially making them suitable as corrosion inhibitors (Kaya et al., 2016).
Photodynamic Therapy
Another significant application is in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives, which share structural motifs with the compound of interest, highlighted their potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. Such characteristics are essential for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
Thiazole and thiadiazole derivatives have also been synthesized for their antimicrobial properties. By incorporating a sulfamoyl moiety, these compounds have shown promising results against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish et al., 2014).
Molecular Interaction Studies
Research into the noncovalent interactions of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which resemble the structural complexity of the specified compound, provides insights into the stabilization of molecular structures and the importance of hydrogen bonding in crystal engineering (El-Emam et al., 2020).
Antihypertensive Agents
Thiosemicarbazides and triazoles, structurally related to the specified compound, have been investigated for their potential as antihypertensive α-blocking agents. This research underscores the versatility of thiazole derivatives in pharmaceutical applications, particularly in cardiovascular disease management (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-3-2-4-17(9-13)22-11-15(10-21)19-23-18(12-24-19)14-5-7-16(20)8-6-14/h2-9,11-12,22H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTWJDQBLIYKLK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile |
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